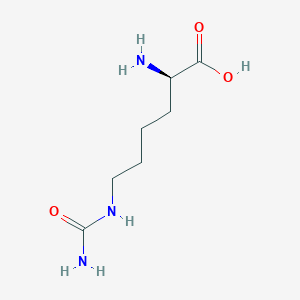

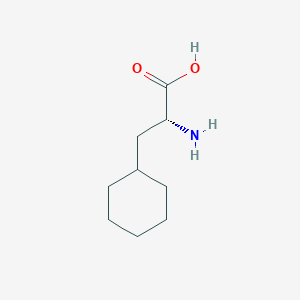

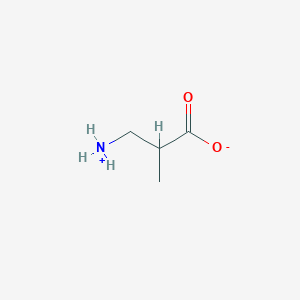

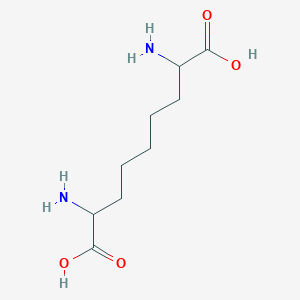

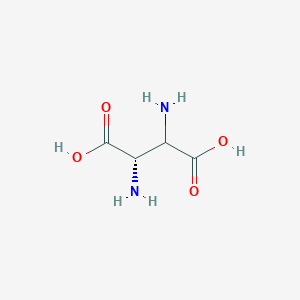

(R)-2-amino-3-cyclohexylpropanoic acid

Overview

Description

Molecular Structure Analysis

This involves the use of various spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, the types of chemical reactions it undergoes, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This would include details such as the compound’s melting point, boiling point, solubility, optical activity, and other relevant physical and chemical properties .Scientific Research Applications

Probiotic Enhancement in Dairy Products

®-2-amino-3-cyclohexylpropanoic acid may be utilized in the development of probiotic dairy products. Research on lactic acid bacteria, which are often used in dairy products, has shown that specific strains possess probiotic properties that can confer various health benefits when consumed in adequate amounts . The compound could potentially be involved in enhancing the sensory characteristics of these products or in the synthesis of specific bacterial strains.

Texturizer in Fermented Foods

The compound could serve as a precursor or an enhancer for the production of exopolysaccharides (EPS) by lactic acid bacteria (LAB). EPS plays a major role as a natural texturizer in the industrial production of yogurt, cheese, and milk-based desserts . H-D-CHA-OH might influence the texture and shelf life of these fermented foods.

Immune System Modulation

H-D-CHA-OH may have applications in boosting the human immune system. Probiotic lactic acid bacteria, which can be supported by this compound, are known to increase resistance against numerous disease conditions . It could be part of a formulation that aims to strengthen the body’s natural defenses.

Nutraceuticals and Functional Foods

The compound might be used in the development of nutraceuticals and functional foods. These are products that, beyond their nutritional value, have a beneficial effect on one or more functions of the human body, contributing to the improvement or maintenance of health and well-being .

Alleviation of Lactose Intolerance

One of the widely accepted health claims attributed to probiotics and lactic acid bacteria is the alleviation of lactose intolerance. H-D-CHA-OH could be instrumental in the development of dairy products that are more easily digestible by individuals with lactose intolerance .

Antimutagenic and Antitumor Activities

There is potential for H-D-CHA-OH to be involved in the production or enhancement of fermented dairy products with antimutagenic and antitumor activities. LAB that produce EPS have been investigated for these health benefits, and the compound could play a role in this context .

Mechanism of Action

Target of Action

The primary targets of H-D-CHA-OH are currently unknown. The compound is a derivative of amino acids, which are known to interact with various receptors and enzymes in the body . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of H-D-CHA-OH . Factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets. Additionally, the physiological environment within the body, including factors such as pH, temperature, and the presence of other molecules, can also influence the compound’s action and efficacy.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-amino-3-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQXBVXKBGUSBA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-amino-3-cyclohexylpropanoic acid | |

CAS RN |

58717-02-5 | |

| Record name | 3-Cyclohexylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058717025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-amino-3-cyclohexylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYCLOHEXYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX76B5H6YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B556018.png)